molecular formula C24H16ClN3O2S B2594806 (4Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[(5-methylfuran-2-yl)methylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 307340-47-2

(4Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[(5-methylfuran-2-yl)methylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B2594806
M. Wt: 445.92
InChI Key: SQEGOBAPAHPACT-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[(5-methylfuran-2-yl)methylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C24H16ClN3O2S and its molecular weight is 445.92. The purity is usually 95%.
BenchChem offers high-quality (4Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[(5-methylfuran-2-yl)methylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[(5-methylfuran-2-yl)methylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Characterization and Molecular Docking Studies

Research has focused on the synthesis, structural characterization, and molecular docking studies of similar compounds. For instance, studies have explored the synthesis and structural characterization of isostructural thiazoles, revealing insights into their crystalline structure and potential applications in material science and pharmaceutical research (B. Kariuki, B. F. Abdel-Wahab, & G. El‐Hiti, 2021). Additionally, FT-IR and FT-Raman investigations, alongside quantum chemical analysis and molecular docking studies, have been conducted on thiazole derivatives. These studies provide a deep understanding of the vibrational modes, optimized geometrical parameters, and potential pharmacological importance of these compounds (K. Venil, A. Lakshmi, V. Balachandran, B. Narayana, & Vinutha V. Salian, 2021).

Spectroscopic and Quantum Chemical Calculations

Further research into compounds with similar structures includes spectroscopic and quantum chemical calculations to understand their molecular structure, spectroscopic data, and potential biological effects. Such studies are crucial for the development of new pharmacologically active molecules and for enhancing our understanding of their interactions at the molecular level (A. Viji, V. Balachandran, S. Babiyana, B. Narayana, & Vinutha V. Saliyan, 2020).

Pharmacological Evaluation

The synthesis, characterization, and pharmacological evaluation of novel thiadiazoles and thiazoles incorporating the pyrazole moiety have been explored for their anticancer properties. These studies indicate the potential of such compounds as promising anticancer agents, showcasing the importance of chemical synthesis in developing new therapeutic options (Sobhi M. Gomha, T. Salah, & A. Abdelhamid, 2014).

Antimicrobial Activity

Research has also delved into the antimicrobial activity of pyrazole nucleus containing 2-thioxothiazolidin-4-one derivatives. These studies contribute to the search for new antimicrobial agents capable of combating resistant strains of bacteria and fungi, highlighting the ongoing need for novel antimicrobial compounds (H. B'Bhatt & S. Sharma, 2017).

properties

IUPAC Name

(4Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[(5-methylfuran-2-yl)methylidene]-5-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClN3O2S/c1-15-7-12-19(30-15)13-20-22(17-5-3-2-4-6-17)27-28(23(20)29)24-26-21(14-31-24)16-8-10-18(25)11-9-16/h2-14H,1H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQEGOBAPAHPACT-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2C(=NN(C2=O)C3=NC(=CS3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/C(=NN(C2=O)C3=NC(=CS3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[(5-methylfuran-2-yl)methylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

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